![molecular formula C14H11N3S B3232928 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline CAS No. 134812-31-0](/img/structure/B3232928.png)
3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline
Overview
Description
“3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline” is a compound that contains a pyridine and thiazole moiety . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen; the term ‘thiazole’ also refers to a large family of derivatives .
Molecular Structure Analysis
The molecular structure of “3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline” is likely to be complex due to the presence of both pyridine and thiazole rings. The compound is likely to have a high degree of conjugation, leading to potential aromaticity .Scientific Research Applications
Catalyst in C-N Coupling Reactions
The compound has been used in the synthesis of a new stable Cu(I) catalyst supported on weakly acidic polyacrylate resin for green C-N coupling . This catalyst has been used in the synthesis of N-(Pyridin-4-yl)benzene amines and N,N-Bis(pyridine-4-yl)benzene amines .
Synthesis of N-(Pyridin-4-yl)benzene Amines
The compound has been used in the synthesis of N-(Pyridin-4-yl)benzene amines . These amines are important intermediates in the synthesis of various pharmaceutical compounds .
Synthesis of N,N-Bis(pyridine-4-yl)benzene Amines
The compound has also been used in the synthesis of N,N-Bis(pyridine-4-yl)benzene amines . These amines are also important intermediates in the synthesis of various pharmaceutical compounds .
Use in Fluorescent Zn(II) Frameworks
The compound has been used in the synthesis of fluorescent Zn(II) frameworks . These frameworks can be utilized to quickly identify specific anions of CrO42−/Cr2O72−, and organic molecules such as 2,4,6-trinitrophenol and benzaldehyde .
Use in Biological and Pharmaceutical Science
The arylaminopyridine moiety in molecules, which includes “3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline”, is useful in biological and pharmaceutical science .
Use in Material Science
The compound is also used in material science, particularly in the development of new materials with unique properties .
Future Directions
The future directions for research on “3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline” could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activities. Given the wide range of activities exhibited by compounds containing pyridine and thiazole moieties, “3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline” could have potential applications in various fields such as medicinal chemistry, materials science, and chemical biology .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a variety of targets, including various enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, potentially leading to various downstream effects .
Pharmacokinetics
The polar nature of the imidazole ring, a similar heterocyclic compound, has been reported to improve the pharmacokinetic parameters of the imidazole containing compounds .
Result of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
properties
IUPAC Name |
3-(2-pyridin-4-yl-1,3-thiazol-4-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c15-12-3-1-2-11(8-12)13-9-18-14(17-13)10-4-6-16-7-5-10/h1-9H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYDARGRFLNTFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CSC(=N2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801266572 | |
Record name | 3-[2-(4-Pyridinyl)-4-thiazolyl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801266572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline | |
CAS RN |
134812-31-0 | |
Record name | 3-[2-(4-Pyridinyl)-4-thiazolyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134812-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-(4-Pyridinyl)-4-thiazolyl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801266572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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